Methyl 6-chloroquinoline-5-carboxylate
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Overview
Description
Methyl 6-chloroquinoline-5-carboxylate is a chemical compound belonging to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including methyl 6-chloroquinoline-5-carboxylate, can be achieved through various methods. One common approach involves the photocatalytic reaction between aniline, methyl propionate, and paraformaldehyde, catalyzed by polythiophene encapsulated Au-Fe3O4 nanoparticles using water as a solvent under irradiation of a 60 W tungsten filament bulb . Another method includes the use of multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of quinoline N-oxides back to quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides, Grignard reagents, and various catalysts.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
Methyl 6-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its anticancer and antimalarial activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of methyl 6-chloroquinoline-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, they can interfere with DNA synthesis and repair mechanisms, contributing to their antimicrobial and anticancer activities .
Comparison with Similar Compounds
Methyl 6-chloroquinoline-5-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities
These compounds share the quinoline scaffold but differ in their specific substitutions and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C11H8ClNO2 |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 6-chloroquinoline-5-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-7-3-2-6-13-9(7)5-4-8(10)12/h2-6H,1H3 |
InChI Key |
OUXQWRYVJKVWPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=CC=N2)Cl |
Origin of Product |
United States |
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